molecular formula C22H29O4- B1263659 Sorgoleone(1-)

Sorgoleone(1-)

Cat. No. B1263659
M. Wt: 357.5 g/mol
InChI Key: FGWRUVXUQWGLOX-AFJQJTPPSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sorgoleone(1-) is an organic anion which is obtained by removal of a proton from the hydroxy group of sorgoleone. The major form of sorgoleone at pH 7.3. It is a conjugate base of a sorgoleone.

Scientific Research Applications

Herbicidal Activity of Sorgoleone

Sorgoleone, found in sorghum root exudates, shows notable herbicidal activity and is a subject of interest due to its potential as a natural and environmentally friendly weed management solution. A study formulated sorgoleone as a wettable powder and found it effectively suppressed the germination and growth of several weed species, particularly broadleaf weeds. It also highlighted the tolerance of crop species to sorgoleone, suggesting its potential as a selective herbicide (Uddin et al., 2014).

Environmental Factors Modulating Sorgoleone Levels

Research on the environmental factors affecting the production of sorgoleone in Sorghum bicolor indicates that it's largely influenced by temperature, light, and interactions with other plants. The optimum temperature for root growth and sorgoleone production was found to be around 30°C, with significant reductions occurring at temperatures below 25°C or above 35°C. Additionally, the presence of other plants, such as velvetleaf, can stimulate the production of sorgoleone, indicating a possible plant-plant interaction mechanism (Dayan, 2006).

Sorgoleone Accumulation and Biosynthesis

Studies have also delved into the biosynthesis of sorgoleone and how it can be influenced. For instance, the application of auxins was found to significantly affect the content of sorgoleone as well as the expression levels of genes involved in its biosynthesis. This indicates the potential to manipulate sorgoleone levels for specific agricultural purposes, such as enhancing its herbicidal effects (Uddin et al., 2011).

Sorgoleone's Impact on Soil Microbial Communities

Research has shown that sorgoleone release from sorghum roots can significantly shape the composition of soil microbial communities, including nitrifying populations, total bacteria, and archaea. This further establishes sorgoleone's potential in agricultural systems, not only as a herbicide but also as an influencer of soil health and nutrient cycling (Sarr et al., 2019).

Sorgoleone's Role in Allelopathy

The allelopathic role of sorgoleone, due to its phytotoxic properties, is also a significant area of research. It has been demonstrated to inhibit weed growth at extremely low concentrations, contributing to Sorghum's allelopathy and suggesting its use in weed management strategies (Einhellig & Souza, 2005).

properties

Molecular Formula

C22H29O4-

Molecular Weight

357.5 g/mol

IUPAC Name

4-methoxy-3,6-dioxo-2-[(8Z,11Z)-pentadeca-8,11,14-trienyl]cyclohexa-1,4-dien-1-olate

InChI

InChI=1S/C22H30O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-21(24)19(23)17-20(26-2)22(18)25/h3,5-6,8-9,17,24H,1,4,7,10-16H2,2H3/p-1/b6-5-,9-8-

InChI Key

FGWRUVXUQWGLOX-AFJQJTPPSA-M

Isomeric SMILES

COC1=CC(=O)C(=C(C1=O)CCCCCCC/C=C\C/C=C\CC=C)[O-]

Canonical SMILES

COC1=CC(=O)C(=C(C1=O)CCCCCCCC=CCC=CCC=C)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sorgoleone(1-)
Reactant of Route 2
Sorgoleone(1-)
Reactant of Route 3
Reactant of Route 3
Sorgoleone(1-)
Reactant of Route 4
Sorgoleone(1-)
Reactant of Route 5
Sorgoleone(1-)
Reactant of Route 6
Sorgoleone(1-)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.